N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is an oxalamide derivative characterized by a unique spirocyclic ether moiety (1,4-dioxaspiro[4.4]nonane) attached via a methylene bridge to one nitrogen atom of the oxalamide core, while the other nitrogen is substituted with a 4-fluorobenzyl group.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c18-13-5-3-12(4-6-13)9-19-15(21)16(22)20-10-14-11-23-17(24-14)7-1-2-8-17/h3-6,14H,1-2,7-11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRXLPKMDQZHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound features a dioxaspiro framework, which contributes to its stability and potential interactions with biological targets. The oxalamide functional group is significant for its ability to form hydrogen bonds, enhancing its binding affinity to various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O4 |
| Molecular Weight | 318.37 g/mol |
| CAS Number | 899963-17-8 |
| Structure | Chemical Structure |
Preliminary studies suggest that this compound may interact with specific receptors in the body, potentially acting as an agonist or antagonist depending on the target. The spirocyclic structure allows for unique binding capabilities, which can lead to modulation of various biological pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antinociceptive Activity : Some derivatives have shown significant pain-relieving effects in animal models, suggesting that this compound may have potential as an analgesic agent.
- Neuroprotective Properties : Studies on related compounds indicate potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
- Selective Receptor Interaction : There is evidence suggesting that this compound may selectively interact with serotonin receptors (5-HT1A), which could have implications for mood disorders and anxiety treatment.
Study 1: Antinociceptive Effects
In a study examining the antinociceptive properties of related compounds, it was found that certain derivatives exhibited significant activity in the mouse formalin test, indicating their potential as pain management therapeutics. The study highlighted the importance of structural modifications in enhancing efficacy .
Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of spirocyclic compounds indicated that specific derivatives could cross the blood-brain barrier (BBB) effectively. This property is crucial for developing treatments for conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound | Activity | Selectivity |
|---|---|---|
| N1-(1,4-dioxaspiro[4.5]decane derivative | 5-HT1A Agonist | Moderate |
| N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide | Neuroprotective | High |
| N1-(1,4-dioxaspiro[4.5]decane derivative | Antinociceptive | High |
Comparison with Similar Compounds
Structural Features and Activity
- Spirocyclic vs. Rigid structures often improve pharmacokinetic profiles .
- Fluorinated Aromatic Groups: The 4-fluorobenzyl group may increase metabolic stability and lipophilicity relative to non-fluorinated analogs (e.g., Compound 16’s hydroxybenzoyl group). Fluorination is a common strategy to modulate drug-like properties .
- Heterocyclic vs. Simple Alkyl Chains : Compounds like S336 (pyridyl ethyl) and Compound 13 (thiazolyl-piperidinyl) demonstrate that heterocyclic substituents enhance specificity for biological targets (e.g., taste receptors or viral proteins) .
Regulatory and Application Differences
- Flavoring Agents: S336 and FAO/WHO No. 1769 are approved for food use, highlighting the role of methoxy and pyridyl groups in umami enhancement .
- Therapeutic Candidates : Antiviral oxalamides (e.g., Compound 13) prioritize heterocyclic and chlorophenyl groups for target engagement, underscoring structure-activity relationship (SAR) diversity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
